molecular formula C18H20ClN5O2 B10983951 N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10983951
M. Wt: 373.8 g/mol
InChI Key: MSYVBRQKSQUDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry

Preparation Methods

The synthesis of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to meet the demand for research and development purposes .

Chemical Reactions Analysis

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an inhibitor of specific enzymes and receptors. In medicine, it is being explored for its potential therapeutic effects against various diseases, including tuberculosis .

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as pyrazinamide analogues. These compounds share structural similarities but may differ in their specific functional groups and overall activity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)22-17(25)13-21-18(26)24-10-8-23(9-11-24)16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25)

InChI Key

MSYVBRQKSQUDCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.